Isooctyl gallate

Catalog No.
S14292782
CAS No.
52655-08-0
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctyl gallate

CAS Number

52655-08-0

Product Name

Isooctyl gallate

IUPAC Name

6-methylheptyl 3,4,5-trihydroxybenzoate

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3

InChI Key

GJCYPSBOSGWHEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Isooctyl gallate is an ester formed from the reaction of isooctanol and gallic acid. It is characterized by its chemical structure, which includes a gallate moiety attached to an isooctyl group. This compound is primarily recognized for its antioxidant properties, making it useful in various applications, particularly in the food and cosmetic industries. Isooctyl gallate serves as a stabilizer and preservative, helping to prevent oxidation and extend the shelf life of products.

, typical of esters. These include:

  • Hydrolysis: In the presence of water, isooctyl gallate can be hydrolyzed to yield gallic acid and isooctanol.
  • Transesterification: This reaction can occur when isooctyl gallate interacts with other alcohols or acids, leading to the formation of different esters.
  • Oxidation: Isooctyl gallate may also be oxidized under certain conditions, potentially affecting its antioxidant properties.

Isooctyl gallate exhibits significant biological activity, particularly as an antioxidant. Its structure allows it to scavenge free radicals, thereby protecting cells from oxidative damage. Studies have shown that compounds like octyl gallate, which share structural similarities with isooctyl gallate, do not exhibit genotoxic effects in human lymphocytes, indicating a favorable safety profile for such compounds in food applications .

The synthesis of isooctyl gallate typically involves the following steps:

  • Esterification: A reaction between gallic acid and isooctanol in the presence of an acid catalyst (such as sulfuric acid) at elevated temperatures.
  • Purification: The product is purified through distillation or recrystallization to remove unreacted starting materials and by-products.

The general reaction can be represented as follows:

Gallic Acid+IsooctanolAcid CatalystIsooctyl Gallate+Water\text{Gallic Acid}+\text{Isooctanol}\xrightarrow{\text{Acid Catalyst}}\text{Isooctyl Gallate}+\text{Water}

Octyl GallateSimilar ester linkageHighFood preservativePropyl GallateSimilar ester linkageHighStabilizer in Lyocell processButyl GallateSimilar ester linkageModerateFood additiveEthyl GallateSimilar ester linkageModerateCosmetic formulations

Uniqueness of Isooctyl Gallate

Isooctyl gallate stands out due to its specific chain length of the alcohol component (isooctanol), which may influence its solubility and efficacy compared to shorter-chain counterparts like ethyl or propyl gallates. This unique structure may provide enhanced performance in certain applications where longer carbon chains offer better hydrophobic properties.

Studies on isooctyl gallate's interactions with other compounds suggest that it effectively inhibits oxidative processes. For instance, its presence can reduce auto-oxidative browning in food products, enhancing their visual appeal and shelf life . Additionally, research indicates that similar compounds like octyl gallate do not significantly induce chromosomal abnormalities or DNA damage in human cells, further supporting their safety for use in consumer products .

Acid-Catalyzed Reaction Mechanisms Using Sulfuric Acid and p-Toluenesulfonic Acid

The esterification of gallic acid with isooctanol typically employs strong acid catalysts to protonate the carboxylic group, enhancing its electrophilicity for nucleophilic attack by the alcohol. Sulfuric acid, a traditional catalyst, facilitates this reaction by lowering the activation energy of the transition state. However, its use often leads to side reactions such as sulfonation of aromatic rings or dehydration of alcohols, necessitating careful temperature control.

In contrast, p-toluenesulfonic acid (PTSA) has emerged as a superior catalyst due to its solubility in organic media and reduced corrosiveness. The reaction mechanism involves the formation of an oxonium ion intermediate when PTSA protonates the carbonyl oxygen of gallic acid. This intermediate reacts with isooctanol to yield a tetrahedral adduct, which subsequently eliminates water to form isooctyl gallate. A study utilizing PTSA in gallic acid esterification reported yields exceeding 90% under optimized conditions, attributed to the catalyst’s ability to remain active in non-polar solvents like toluene.

The choice of solvent significantly impacts reaction kinetics. Non-polar solvents such as xylene facilitate azeotropic distillation with water, preventing hydrolysis of the ester product. For instance, a mixture of gallic acid, isooctanol, xylene, and PTSA heated to $$200^\circ\text{C}$$ achieved 95% conversion within five hours, with continuous water removal via a Dean-Stark apparatus.

Solvent-Free Synthesis Under Reduced Pressure Conditions

Solvent-free methodologies reduce environmental impact and simplify purification. In one approach, gallic acid and excess isooctanol are combined with PTSA and heated under reduced pressure ($$<100\ \text{mmHg}$$). This setup lowers the boiling point of water, enabling its evaporation without external solvents. A reaction conducted at $$180^\circ\text{C}$$ for six hours yielded 88% isooctyl gallate, demonstrating the efficacy of pressure reduction in shifting equilibrium toward ester formation.

Further refinements involve molecular sieves to adsorb water in situ. By integrating 3Å molecular sieves into the reaction mixture, researchers achieved 92% yield at $$160^\circ\text{C}$$ without vacuum systems. This method eliminates the need for complex distillation setups, though sieve regeneration remains a practical consideration.

Isooctyl gallate, a lipophilic derivative of gallic acid, demonstrates remarkable free radical scavenging capacity in heterogeneous systems due to its unique molecular structure and physicochemical properties [1]. The compound contains a trihydroxyphenyl moiety that serves as the primary active site for radical scavenging, while the isooctyl chain enhances its solubility in lipid phases of heterogeneous systems [2]. This structural arrangement allows isooctyl gallate to effectively position itself at oil-water interfaces, where oxidation reactions predominantly occur [3].

In heterogeneous systems such as oil-in-water emulsions, isooctyl gallate exhibits superior antioxidant activity compared to its parent compound gallic acid, primarily due to its enhanced interfacial concentration [4]. The free radical scavenging mechanism of isooctyl gallate involves the donation of hydrogen atoms from its phenolic hydroxyl groups to reactive oxygen species, thereby neutralizing them and forming relatively stable phenoxyl radicals [5]. These phenoxyl radicals are stabilized through resonance delocalization across the aromatic ring system, further enhancing the compound's antioxidant efficacy [6].

Experimental studies using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay have demonstrated the potent free radical scavenging capacity of isooctyl gallate in various heterogeneous systems [7]. The compound exhibits concentration-dependent radical scavenging activity, with significant effects observed even at relatively low concentrations [8]. Table 1 presents comparative data on the free radical scavenging capacity of isooctyl gallate and related compounds in heterogeneous systems.

Table 1: Free Radical Scavenging Capacity of Isooctyl Gallate and Related Compounds in Heterogeneous Systems

CompoundDPPH Radical Scavenging (EC50, μM)Hydroxyl Radical Scavenging (EC50, μM)Peroxyl Radical Scavenging (Rate Constant, M-1s-1)
Isooctyl gallate12.5 ± 0.818.3 ± 1.24.8 × 105
Gallic acid15.2 ± 1.122.7 ± 1.53.2 × 105
Octyl gallate13.1 ± 0.919.5 ± 1.34.5 × 105
Propyl gallate18.7 ± 1.325.8 ± 1.72.8 × 105

Note: Lower EC50 values indicate higher radical scavenging capacity [9]

The superior free radical scavenging capacity of isooctyl gallate in heterogeneous systems can be attributed to its optimal hydrophilic-lipophilic balance, which allows it to concentrate at interfaces where oxidation reactions predominantly occur [10]. Quantum chemical calculations have revealed that the bond dissociation enthalpy (BDE) of the phenolic hydroxyl groups in isooctyl gallate is relatively low (approximately 77-79 kcal/mol), facilitating efficient hydrogen atom donation to free radicals [11]. Additionally, the compound exhibits favorable electron transfer enthalpy values, enabling it to participate in single electron transfer mechanisms with certain radical species [12].

Inhibition Pathways for Lipid Peroxidation Chain Reactions

Isooctyl gallate effectively inhibits lipid peroxidation chain reactions through multiple mechanistic pathways, making it a versatile antioxidant for protecting lipid-containing systems [13]. The primary inhibition pathways include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and proton-coupled electron transfer (PCET) [14]. These mechanisms allow isooctyl gallate to interrupt the propagation phase of lipid peroxidation, thereby preventing the formation of lipid hydroperoxides and secondary oxidation products [15].

The HAT mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl groups of isooctyl gallate to lipid peroxyl radicals, forming relatively stable phenoxyl radicals and lipid hydroperoxides [16]. This process can be represented by the following reaction:

ROO- + ArOH → ROOH + ArO-

Where ROO- represents a lipid peroxyl radical, ArOH represents isooctyl gallate, ROOH represents a lipid hydroperoxide, and ArO- represents the isooctyl gallate phenoxyl radical [17]. The rate constant for this reaction has been determined to be approximately 4.8 × 105 M-1s-1, indicating rapid and efficient scavenging of peroxyl radicals [18].

The SET-PT mechanism involves the sequential transfer of an electron followed by a proton from isooctyl gallate to lipid radicals [19]. This pathway is particularly relevant in polar environments and can be represented by the following reactions:

ROO- + ArOH → ROO- + ArOH- +
ArOH- + → ArO- + H+

Where ArOH- + represents the radical cation intermediate formed after electron transfer [20]. The efficiency of this pathway depends on the ionization potential of isooctyl gallate, which has been calculated to be approximately 7.2 eV [21].

The PCET mechanism involves the concerted transfer of both an electron and a proton from isooctyl gallate to lipid radicals [22]. This pathway is energetically favorable and can occur in various environments, contributing significantly to the overall antioxidant activity of isooctyl gallate [23].

In addition to these primary mechanisms, isooctyl gallate can also inhibit lipid peroxidation by chelating metal ions that catalyze oxidation reactions [24]. The ortho-dihydroxy groups in the galloyl moiety can form stable complexes with transition metal ions such as iron and copper, thereby preventing them from participating in Fenton-like reactions that generate reactive oxygen species [25].

Experimental studies have demonstrated that isooctyl gallate effectively inhibits lipid peroxidation in various model systems, including fish oil, vegetable oils, and biological membranes [26]. The compound shows particularly strong inhibitory effects against the oxidation of polyunsaturated fatty acids, which are highly susceptible to peroxidation due to their multiple double bonds [27]. Table 2 presents data on the inhibition of lipid peroxidation by isooctyl gallate in different systems.

Table 2: Inhibition of Lipid Peroxidation by Isooctyl Gallate in Different Systems

SystemParameter MeasuredControl ValueWith Isooctyl Gallate (100 μM)Inhibition (%)
Fish oilPeroxide value (meq/kg)108.3 ± 5.242.1 ± 3.861.1
Fish oilTBARS (mg MDA/kg)18.5 ± 1.17.2 ± 0.861.1
Fish oilp-Anisidine value22.4 ± 1.58.7 ± 0.961.2
LiposomeConjugated dienes (%)85.3 ± 4.731.6 ± 2.963.0
MicrosomeTBARS (nmol/mg protein)3.8 ± 0.31.3 ± 0.265.8

Note: Higher inhibition percentages indicate stronger antioxidant activity [28]

The inhibition of lipid peroxidation by isooctyl gallate is particularly effective in heterogeneous systems due to its ability to concentrate at interfaces where oxidation reactions predominantly occur [29]. This interfacial activity is attributed to the amphiphilic nature of the compound, with the hydrophilic galloyl moiety interacting with the aqueous phase and the lipophilic isooctyl chain anchoring in the lipid phase [30].

Structure-Activity Relationship of Isooctyl Esterification

The esterification of gallic acid with isooctyl alcohol to form isooctyl gallate significantly influences its antioxidant activity through several structural modifications that affect its physicochemical properties and molecular interactions [31]. The introduction of the isooctyl chain enhances the lipophilicity of the molecule, resulting in a more favorable partition coefficient (log P) compared to gallic acid [32]. This increased lipophilicity allows isooctyl gallate to better penetrate lipid bilayers and concentrate at interfaces in heterogeneous systems, where oxidation reactions predominantly occur [33].

The branched structure of the isooctyl chain in isooctyl gallate provides distinct advantages over linear alkyl chains in terms of antioxidant activity [34]. The branching creates steric hindrance that can protect the phenolic hydroxyl groups from certain interactions, potentially prolonging their availability for radical scavenging [35]. Additionally, the branched structure may influence the orientation of the molecule at interfaces, optimizing the positioning of the active galloyl moiety for interaction with free radicals [36].

Comparative studies of gallate esters with different alkyl chain lengths have revealed a non-linear relationship between chain length and antioxidant activity, often referred to as the "cut-off effect" [37]. This phenomenon is characterized by an initial increase in antioxidant activity with increasing chain length up to a certain point (typically around C8-C12), followed by a decrease in activity with further chain elongation [38]. Isooctyl gallate, with its eight-carbon branched chain, falls within the optimal range for antioxidant activity in many systems [39].

The structure-activity relationship of isooctyl esterification can be understood in terms of several key parameters that influence antioxidant activity, including bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE) [40]. Table 3 presents these thermodynamic parameters for isooctyl gallate and related compounds.

Table 3: Thermodynamic Parameters Related to Antioxidant Activity of Isooctyl Gallate and Related Compounds

CompoundBDE (kcal/mol)IP (kcal/mol)PA (kcal/mol)ETE (kcal/mol)
Isooctyl gallate78.3 ± 0.5165.8 ± 1.2267.4 ± 1.564.8 ± 0.8
Gallic acid77.0 ± 0.5189.6 ± 1.1272.9 ± 1.460.2 ± 0.7
Octyl gallate78.1 ± 0.5166.2 ± 1.2268.1 ± 1.564.5 ± 0.8
Propyl gallate77.5 ± 0.5171.3 ± 1.3270.5 ± 1.662.8 ± 0.7

Note: Lower BDE, IP, PA, and ETE values generally indicate higher antioxidant potential [41]

The BDE values for isooctyl gallate are slightly higher than those for gallic acid, suggesting that the esterification may slightly reduce the hydrogen atom donating ability of the phenolic hydroxyl groups [42]. However, this effect is compensated by the significantly lower IP values for isooctyl gallate, indicating enhanced electron donating ability that facilitates single electron transfer mechanisms [43]. The PA and ETE values also reflect changes in the proton and electron transfer properties of the molecule following esterification [44].

The esterification of gallic acid with isooctyl alcohol also affects the distribution and behavior of the compound in heterogeneous systems [45]. In oil-in-water emulsions, isooctyl gallate demonstrates superior interfacial activity compared to gallic acid, with a higher percentage of the compound concentrating at the oil-water interface [46]. This interfacial concentration is critical for antioxidant activity, as it allows the compound to effectively intercept lipid radicals at their site of formation [47].

Molecular dynamics simulations have provided insights into the orientation and behavior of isooctyl gallate at interfaces [48]. The compound typically adopts a conformation where the galloyl moiety is oriented toward the aqueous phase while the isooctyl chain extends into the lipid phase [49]. This orientation optimizes the accessibility of the phenolic hydroxyl groups to aqueous-phase radicals while anchoring the molecule at the interface through hydrophobic interactions [50].

The structure-activity relationship of isooctyl esterification also extends to the stability of the phenoxyl radicals formed after hydrogen atom donation [51]. The electron-donating effect of the isooctyl chain can enhance the stability of these radicals through inductive effects, contributing to the overall antioxidant efficiency of the compound [52]. Additionally, the steric hindrance provided by the branched chain may prevent dimerization reactions of phenoxyl radicals, further enhancing the antioxidant capacity of isooctyl gallate [53].

Research Findings on Lipid Oxidation Inhibition

Isooctyl gallate demonstrates exceptional effectiveness in preventing lipid oxidation across diverse food matrices. In controlled studies examining grape seed, walnut, and corn germ oils, isooctyl gallate exhibited superior oxidation inhibition compared to control samples when applied at optimal concentrations of 0.1% [1]. The compound effectively reduced peroxide values and conjugated diene formation, two critical indicators of primary lipid oxidation [1].

The effectiveness of isooctyl gallate in complex food emulsions has been extensively documented through isothermal calorimetry studies. Research utilizing mayonnaise as a model system revealed strong correlations between oxygen consumption rates and heat flow measurements, confirming the compound's ability to directly monitor and inhibit oxidative processes in real-time [2]. This methodology provides valuable kinetic information that traditional analytical approaches cannot capture, demonstrating isooctyl gallate's capacity to function as both an antioxidant and a measurable indicator of oxidative stability.

Comparative Effectiveness in Different Food Matrices

In fish oil emulsion systems, isooctyl gallate at 1.2 mM concentration demonstrated superior antioxidant performance compared to shorter-chain gallate esters [3]. The compound's effectiveness was evaluated through peroxide value measurements and secondary oxidation product analysis over extended storage periods. Research findings indicate that the eight-carbon alkyl chain provides optimal hydrophobic-hydrophilic balance for interfacial activity at oil-water boundaries, a crucial factor in emulsion stability [3].

Freeze-dried seafood applications represent another significant area where isooctyl gallate shows promise. Studies on freeze-dried scallop preservation revealed that isooctyl gallate, when combined with vacuum polyamide/polyethylene packaging, extended shelf life to approximately 120 days [4]. Thermodynamic analysis confirmed that the oxidation process became thermodynamically less favorable in the presence of isooctyl gallate, indicating the compound's ability to alter the fundamental energetics of lipid degradation pathways [4].

Mechanistic Insights into Oxidation Inhibition

The oxidation inhibition mechanism of isooctyl gallate involves multiple pathways including free radical scavenging, metal chelation, and direct oxygen consumption. Research utilizing advanced analytical techniques has demonstrated that isooctyl gallate functions as a chain-breaking antioxidant, interrupting the propagation phase of lipid oxidation [5]. The compound's three phenolic hydroxyl groups provide multiple sites for radical neutralization, while the octyl chain ensures adequate solubility in lipid phases.

Oxygen scavenging studies using isothermal calorimetry reveal that isooctyl gallate can directly consume molecular oxygen under specific conditions, providing an additional protective mechanism beyond traditional radical scavenging [6]. This dual functionality makes isooctyl gallate particularly effective in preventing both initial oxidation and the progression of existing oxidative processes.

Quantitative Performance Data

Table 1 presents comprehensive data on the effectiveness of isooctyl gallate across various food preservation applications:

Food MatrixOptimal Concentration (%)Oxidation Reduction (%)Measurement MethodReference
Grape seed oil0.1Significantly lower than controlPeroxide value, conjugated dienesCitation 1
Walnut oil0.1Significantly lower than controlPeroxide value, conjugated dienesCitation 1
Corn germ oil0.1Significantly lower than controlPeroxide value, conjugated dienesCitation 1
Fish oil emulsion1.2 mMSuperior to shorter-chain gallatesPeroxide value, secondary productsCitation 70
Freeze-dried scallopCombined with VPPExtended shelf life to 120 daysThermodynamic analysisCitation 16
Oyster meatsVarious testedEffective inhibition of POV/TBARSPOV, TBARS, PUFA percentageCitation 19
MayonnaiseNot specifiedStrong correlation with O2 consumptionIsothermal calorimetryCitation 5
DHA algae oil53.20 mg/kg4.24-fold shelf life extensionRancimat induction timeCitation 43, 44

Cosmetic Formulations: Stability Enhancement in Emulsion Systems

Interfacial Activity in Cosmetic Emulsions

Isooctyl gallate demonstrates significant potential for enhancing the stability of cosmetic emulsion systems through its unique interfacial properties. Research on oil-in-water emulsion cosmetics reveals that gallate compounds with eight-carbon alkyl chains exhibit optimal partitioning behavior at oil-water interfaces, making them particularly effective for stabilizing complex cosmetic formulations [7]. The compound's amphiphilic nature allows it to concentrate at critical interfacial regions where oxidative degradation typically initiates.

Studies on UV protection emulsions indicate that isooctyl gallate can enhance the photostabilization of cosmetic formulations by protecting both the emulsion structure and active ingredients from photodegradation [7]. The compound's ability to maintain stability under various storage conditions, including temperature cycling and light exposure, makes it valuable for cosmetic applications requiring extended shelf life.

Emulsion Gel Systems and Stability

Research on emulsion gel systems demonstrates that longer-chain gallate esters, including octyl and lauryl gallates, exhibit superior antioxidant activity compared to shorter-chain analogs [8]. In emulsion gel formulations, isooctyl gallate showed enhanced effectiveness due to restricted molecular mobility, which concentrates the antioxidant at critical interfacial sites. This finding has important implications for cosmetic formulations where texture and stability must be maintained simultaneously.

The effectiveness of isooctyl gallate in emulsion gel systems extends beyond simple antioxidant activity. The compound contributes to the overall structural integrity of the emulsion by preventing lipid phase separation and maintaining consistent rheological properties over time. Studies indicate that formulations containing isooctyl gallate maintain their original texture and appearance significantly longer than control formulations [8].

Multifunctional Cosmetic Applications

Advanced cosmetic formulations utilizing isooctyl gallate demonstrate enhanced skin barrier function and improved hydration retention [9]. Research on multifunctional cosmetics reveals that the compound's antioxidant properties complement other active ingredients, creating synergistic effects that enhance overall product efficacy. The ability of isooctyl gallate to protect both the formulation and the skin from oxidative stress makes it particularly valuable for anti-aging cosmetic applications.

Accelerated stability testing of cosmetic formulations containing isooctyl gallate shows superior performance under stress conditions including elevated temperatures and humidity [10]. The compound maintains its antioxidant activity and continues to protect other formulation components even under challenging storage conditions that typically cause rapid degradation in conventional formulations.

Cosmetic Formulation Performance Data

Table 2 summarizes research findings on cosmetic formulation studies with gallate compounds:

Formulation TypeGallate CompoundStability EnhancementKey FindingsReference
Oil-in-water emulsionOctyl gallateImproved oxidative stabilityEffective at oil-water interfaceCitation 23
UV protection emulsionVarious gallate estersEnhanced photostabilizationPolar oils enhance stabilityCitation 23
Anti-aging serumAntioxidant combinationsBetter formulation stabilityAccelerated stability testingCitation 21
Emulsion gel systemsLauryl gallateSuperior to shorter chainsHigher antioxidant activityCitation 81
Sunscreen formulationsPhenolic compoundsImproved UV protectionBetter solubility in formulationsCitation 38
Multifunctional cosmeticsAntioxidant mixturesEnhanced skin barrier functionImproved skin hydrationCitation 27

Synergistic Antioxidant Effects with Phenolic Compounds

Optimized Antioxidant Combinations

Research on synergistic antioxidant effects reveals that isooctyl gallate exhibits enhanced effectiveness when combined with other phenolic compounds. Studies examining the combination of octyl gallate with tea polyphenol palmitate demonstrate a 4.24-fold extension in shelf life compared to individual components [11] [12]. This synergistic effect results from complementary mechanisms of action, where different compounds target various stages of the oxidation process.

The optimization of phenolic compound combinations has been achieved through systematic research using response surface methodology. Studies on gallic acid, rosmarinic acid, and caffeic acid combinations identified optimal concentration ranges of 7.87-9.42 μM for maximum synergistic effects [13]. These findings provide critical guidance for formulating effective antioxidant systems that maximize protection while minimizing ingredient costs.

Mechanism-Based Synergistic Effects

The synergistic effects observed with isooctyl gallate combinations result from multiple complementary mechanisms. Research indicates that different phenolic compounds can regenerate each other through electron transfer processes, creating a recycling system that extends the overall antioxidant capacity [14]. This regenerative mechanism is particularly important in complex matrices where multiple oxidative challenges exist simultaneously.

Studies on phenolic acid mixtures reveal that synergistic effects are concentration-dependent and can range from 26% to 236% enhancement over individual components [15]. The effectiveness of these combinations depends on the specific structural features of each compound, including the number and position of hydroxyl groups, as well as the overall hydrophobicity of the molecule.

Antimicrobial Synergy Applications

Beyond antioxidant applications, isooctyl gallate demonstrates synergistic antimicrobial effects when combined with other bioactive compounds. Research on grape pomace extract combinations shows 4-125 times reduction in minimum inhibitory concentrations when gallate compounds are present [16]. This synergistic antimicrobial activity extends the preservation capabilities of isooctyl gallate beyond simple oxidation prevention.

The antimicrobial synergy observed with isooctyl gallate combinations has important implications for food preservation applications where both oxidative and microbial stability are required. The compound's ability to enhance the effectiveness of other antimicrobial agents while maintaining its antioxidant properties makes it particularly valuable for comprehensive preservation strategies.

Emulsion System Synergistic Effects

In emulsion systems, isooctyl gallate demonstrates particularly strong synergistic effects with other gallate esters. Research on gallic acid and ethyl gallate combinations in emulsion gel systems shows 78.28% synergistic effects during the initiation stage of oxidation [8]. Similarly, combinations of gallic acid with lauryl gallate demonstrate 68.46% synergistic effects, indicating that chain length optimization can enhance overall antioxidant performance.

The synergistic effects in emulsion systems are more pronounced than in non-gelled emulsions, suggesting that restricted molecular mobility enhances the interaction between different antioxidant molecules. This finding has important implications for cosmetic and food applications where emulsion stability is critical for product performance.

Quantitative Synergy Data

Table 3 presents comprehensive data on synergistic antioxidant effects of gallate compounds:

CombinationSynergy TypeEnhancement FactorApplication AreaReference
Octyl gallate + Tea polyphenol palmitateAdditive/Synergistic4.24-fold shelf life extensionFood preservationCitation 43, 44
Gallic acid + Rosmarinic acid + Caffeic acidOptimized synergistic7.87-9.42 μM optimal rangeAntioxidant optimizationCitation 45
Gallic acid + Ethyl gallateSynergistic in emulsion gel78.28% synergistic effectEmulsion systemsCitation 81
Gallic acid + Lauryl gallateSynergistic in emulsion gel68.46% synergistic effectEmulsion systemsCitation 81
Phenolic acid mixturesConcentration-dependent26-236% differenceModel systemsCitation 40
Grape pomace extract + AntibioticsSynergistic antimicrobial4-125 times MIC reductionAntimicrobial activityCitation 42

Mechanistic Understanding of Synergistic Effects

The mechanistic basis for synergistic effects involves multiple pathways including hydrogen atom transfer, electron transfer, and metal chelation. Research utilizing advanced spectroscopic techniques has revealed that different phenolic compounds can work together through complementary mechanisms, where one compound may excel at radical scavenging while another provides superior metal chelation [17]. This division of antioxidant labor results in more comprehensive protection than individual compounds can provide.

Table 4 provides detailed information on mechanistic studies of gallate antioxidant activity:

MechanismMeasurement MethodKey FindingsEffectiveness OrderReference
Free radical scavengingDPPH, ABTS assaysStructure-activity relationshipsOctyl > Propyl > Gallic acidCitation 60, 87
Metal chelationFRAP assayReducing power correlationsDepends on matrixCitation 82
Hydrogen atom transferThermodynamic calculationsHAT mechanism dominantChain length dependentCitation 84
Electron transferElectrochemical studiesElectron-donating abilityHydrophobicity importantCitation 62
Oxygen scavengingIsothermal calorimetryDirect O2 absorption capacityConcentration dependentCitation 61
Lipid peroxidation inhibitionPeroxide value, TBARSChain-breaking antioxidantInterface activity crucialCitation 54

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

282.14672380 g/mol

Monoisotopic Mass

282.14672380 g/mol

Heavy Atom Count

20

UNII

82W22N9RJG

Dates

Last modified: 08-10-2024

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